3-Amino-4-methylphenol
Overview
Description
3-Amino-4-methylphenol is a metabolite of 3-methyl-4-nitrophenol . It is a major metabolite of carcinogenic o-toluidine and causes DNA damage in the presence of Cu (II) .
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize 3-Amino-4-methylphenol and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, 3-Amino-4-methylphenol was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . Another preparation method involves a reduction reaction where the temperature is controlled at 20~40 ℃, reaction times 2~8h .
Molecular Structure Analysis
The molecular formula of 3-Amino-4-methylphenol is C7H9NO . The molecular weight is 123.15 g/mol . The IUPAC name is 3-amino-4-methylphenol . The InChI is InChI=1S/C7H9NO/c1-5-2-3-6 (9)4-7 (5)8/h2-4,9H,8H2,1H3 . The Canonical SMILES is CC1=C (C=C (C=C1)O)N .
Chemical Reactions Analysis
3-Amino-4-methylphenol may be sensitive to prolonged exposure to air . It reacts with strong oxidizing agents .
Physical And Chemical Properties Analysis
3-Amino-4-methylphenol is a crystal . It may be sensitive to prolonged exposure to air . It reacts with strong oxidizing agents .
Scientific Research Applications
Medicine: Antipsychotic Synthesis
3-Amino-4-methylphenol serves as a reagent in the synthesis of piperidine and piperazine-amide substituted derivatives, which are explored for their antipsychotic effects . These compounds have potential applications in treating psychiatric disorders by modulating neurotransmitter systems within the brain.
Agriculture: Pesticide Degradation
In agriculture, 3-Amino-4-methylphenol is investigated for its role in the biotransformation of environmental pollutants, such as the breakdown products of insecticides like fenitrothion . This application is crucial for mitigating the impact of chemical pesticides on ecosystems.
Material Science: Molecular Tweezers
The compound is utilized in the creation of tweezer-molecules, which are designed to have a strong binding conformation through convergent, intramolecular hydrogen bonding . These molecules have implications in developing new materials with specific molecular recognition properties.
Environmental Science: Phenol Analysis
Environmental applications include the analysis of phenolic compounds, where 3-Amino-4-methylphenol can be used as a standard in chromatographic methods to identify and quantify phenols in environmental samples . This is vital for monitoring pollutants and ensuring environmental safety.
Biochemistry: Enzymatic Studies
In biochemistry, 3-Amino-4-methylphenol’s derivatives are studied for their interactions with enzymes and proteins. Understanding these interactions can lead to insights into enzyme mechanisms and the development of enzyme inhibitors .
Pharmacology: Antioxidant Production
Pharmacologically, derivatives of 3-Amino-4-methylphenol are used in the production of antioxidants like butylated hydroxytoluene (BHT) . These antioxidants are important in preventing oxidative stress-related damage in pharmaceuticals and food products.
Mechanism of Action
Target of Action
3-Amino-4-methylphenol, also known as 4-Amino-m-cresol, is a derivative of cresols . It is a major metabolite of carcinogenic o-toluidine It’s known that it interacts with dna in the presence of cu (ii), causing dna damage .
Mode of Action
It’s known to cause dna damage in the presence of cu (ii) . This suggests that it may interact with DNA molecules, possibly causing modifications or disruptions in the DNA structure that could lead to mutations or other genetic changes.
Biochemical Pathways
It’s known to be a metabolite of 3-methyl-4-nitrophenol . It’s also been used in the synthesis of a new type of tweezer-molecule, indicating that it may play a role in certain synthetic chemical reactions .
Pharmacokinetics
It’s known to be a metabolite of 3-methyl-4-nitrophenol , suggesting that it may be produced in the body during the metabolism of this compound
Result of Action
The primary known result of the action of 3-Amino-4-methylphenol is DNA damage in the presence of Cu (II) . This could potentially lead to mutations or
Safety and Hazards
3-Amino-4-methylphenol is a local irritant . When heated to decomposition it emits toxic fumes . It is harmful if swallowed . It may cause irritation of the skin, eyes, and mucous membranes . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
3-amino-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNAWQZKZVVELQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Record name | 3-AMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19783 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074860 | |
Record name | 3-Amino-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. (NTP, 1992), Solid; [CAMEO] | |
Record name | 3-AMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19783 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Amino-p-cresol | |
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URL | https://haz-map.com/Agents/11537 | |
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Boiling Point |
Sublimes (NTP, 1992) | |
Record name | 3-AMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19783 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
3-Amino-4-methylphenol | |
CAS RN |
2836-00-2 | |
Record name | 3-AMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19783 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Amino-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2836-00-2 | |
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Record name | 3-Amino-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Melting Point |
313 to 315 °F (NTP, 1992) | |
Record name | 3-AMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19783 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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